

Opiranserin Demonstrates Efficacy in Postoperative Pain Management: A Comparative Analysis

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Compound of Interest		
Compound Name:	Opiranserin	
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A recent double-blind, placebo-controlled Phase 3 clinical trial has provided evidence for the analgesic effects of **Opiranserin** (VVZ-149), a first-in-class, non-opioid analgesic, in the management of moderate to severe postoperative pain. This guide offers a comprehensive comparison of **Opiranserin** with standard-of-care analgesics, supported by experimental data, for researchers, scientists, and drug development professionals.

Opiranserin, a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, has shown significant pain reduction and an opioid-sparing effect in patients undergoing laparoscopic colectomy.[1][2] This novel mechanism of action presents a promising alternative in the landscape of postoperative pain management, which traditionally relies on a multimodal approach including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and other non-opioid analgesics.

Comparative Efficacy of Opiranserin

The pivotal Phase 3 trial (NCT05764525) evaluated the efficacy and safety of a single intravenous infusion of **Opiranserin** compared to placebo in 284 patients.[1][2] The primary outcome was the Sum of Pain Intensity Difference over the first 12 hours (SPID-12), a measure of total pain relief.

Table 1: Efficacy of **Opiranserin** vs. Placebo in Postoperative Pain (Laparoscopic Colectomy)

[1]



Efficacy Endpoint (at 12 hours post- infusion)	Opiranserin Group	Placebo Group	p-value
SPID-12 (Sum of Pain Intensity Difference)	Significantly improved by 35% vs. placebo	-	0.0047
Opioid Consumption	30.8% less than placebo	-	-
Patient-Controlled Analgesia (PCA) Requests	60.2% fewer than placebo	-	-
Rescue Opioid-Free Patients (6-12 hours)	Higher proportion than placebo	-	0.0024

While direct head-to-head trials are not yet available, the following table provides an indirect comparison of **Opiranserin**'s performance with other commonly used non-opioid analgesics in similar surgical settings. It is important to note that these comparisons are drawn from separate studies with potentially different methodologies and patient populations.

Table 2: Indirect Comparison of Non-Opioid Analgesics in Postoperative Pain



Analgesic	Mechanism of Action	Efficacy Highlights in Postoperative Pain	Common Adverse Events
Opiranserin	GlyT2 and 5-HT2A antagonist	35% improvement in SPID-12 vs. placebo; 30.8% reduction in opioid use.	Nausea, vomiting, headache, dizziness, somnolence.
Ketorolac (NSAID)	Non-selective COX inhibitor	Significant reduction in postoperative morphine requirement; shorter hospital stay.	Increased risk of anastomotic leak after colorectal surgery; gastrointestinal bleeding.
Celecoxib (NSAID)	Selective COX-2 inhibitor	Reduced pain scores and need for analgesics at 24 and 48 hours post- laparoscopic surgery.	Cardiovascular risks; gastrointestinal side effects.
IV Acetaminophen	Central analgesic effects	Inconsistent results; some studies show no significant difference in pain scores vs. placebo in abdominal surgery.	Generally well- tolerated; potential for hepatotoxicity at high doses.

Experimental Protocols Opiranserin Phase 3 Clinical Trial (NCT05764525)

- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 clinical trial.
- Participants: 284 adult patients undergoing laparoscopic colectomy.
- Intervention: A continuous 10-hour intravenous infusion of Opiranserin (1000 mg total: 160 mg loading dose over 30 minutes, followed by 840 mg maintenance dose over 9.5 hours) or



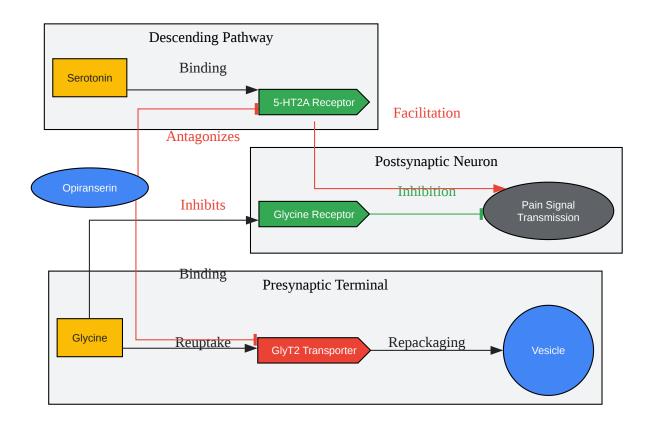
placebo, initiated after emergence from anesthesia.

- Pain Management: All patients had access to on-demand patient-controlled analgesia (PCA)
 with fentanyl for breakthrough pain.
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion, assessed using a numeric rating scale (NRS).
- Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via PCA and rescue medication, and the proportion of patients who did not require rescue opioids.
- Safety Assessment: Monitoring of adverse events, including postoperative nausea and vomiting, vital signs, and clinical laboratory evaluations.

Signaling Pathways and Experimental Workflow

The unique dual mechanism of **Opiranserin** targets key pathways in pain transmission. The following diagrams illustrate the proposed signaling pathway of **Opiranserin** and the experimental workflow of the Phase 3 clinical trial.

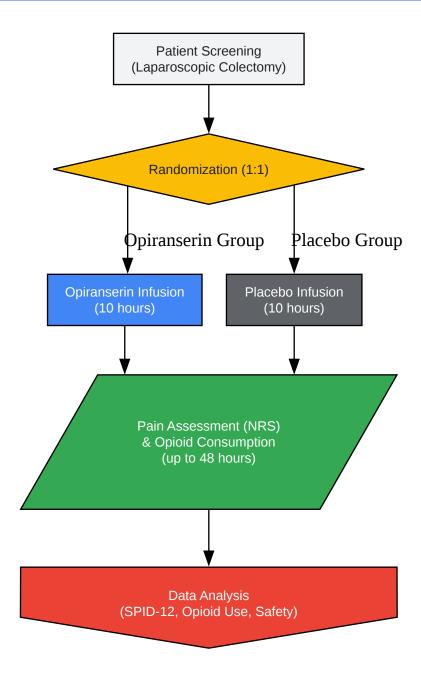




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Opiranserin's dual mechanism of action.





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Phase 3 clinical trial workflow for **Opiranserin**.

Conclusion

Opiranserin has demonstrated a statistically significant and clinically meaningful analgesic effect in a robust, double-blind, placebo-controlled Phase 3 trial for postoperative pain. Its ability to reduce pain and opioid consumption with a favorable safety profile positions it as a valuable non-opioid option in the multimodal management of postoperative pain. Further head-to-head comparative studies with other active analgesics will be crucial to fully delineate its



place in the clinical armamentarium. The dual-target mechanism of **Opiranserin** offers a novel approach to pain management that may address some of the limitations of existing therapies.

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